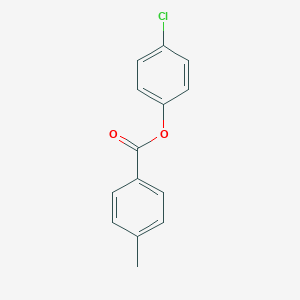

4-Chlorophenyl 4-methylbenzoate

Description

4-Chlorophenyl 4-methylbenzoate (C14H11ClO2), often abbreviated as 4CP4MBA in crystallographic studies, is an aryl benzoate derivative characterized by a 4-chlorophenyl ester group linked to a 4-methyl-substituted benzoic acid moiety. Its crystal structure has been extensively analyzed via X-ray diffraction, revealing key geometric parameters such as bond lengths, angles, and intermolecular interactions. The compound crystallizes in a monoclinic system, with molecules forming infinite chains along the a-axis through C–H···O hydrogen bonds . The dihedral angle between its two aromatic rings is 63.89°, a critical feature influencing its solid-state packing and reactivity .

Synthesis typically involves esterification of 4-methylbenzoyl chloride with 4-chlorophenol, followed by slow evaporation of ethanol to obtain single crystals suitable for structural analysis . Studies on 4CP4MBA are part of broader research into substituent effects on aryl benzoates, particularly how halogen (Cl) and alkyl (CH3) groups modulate molecular conformations and intermolecular forces .

Properties

CAS No. |

15023-58-2 |

|---|---|

Molecular Formula |

C14H11ClO2 |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H11ClO2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3 |

InChI Key |

WFAGYTKJEMEMDZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Aryl Benzoates

Key Observations:

- Dihedral Angles : The angle between aromatic rings decreases with electron-withdrawing substituents (e.g., Cl). For example, 4CP4CBA (47.98°) has a smaller angle than 4CP4MBA (63.89°), indicating greater planarity due to dual Cl substituents enhancing π-π interactions .

- Hydrogen Bonding : All compounds exhibit C–H···O interactions, but the packing direction varies. 4CP4MBA and 4MP4MBA form chains along the a-axis , while 4CP4CBA and 4MP4CBA adopt helical chains along the b-axis .

- Substituent Effects : Methyl groups (4MP4MBA) increase steric hindrance, slightly enlarging dihedral angles compared to chloro-substituted analogs. Chlorine atoms enhance dipole interactions, stabilizing tighter molecular packing .

Thermodynamic and Spectroscopic Properties

- 4CP4CBA (dual Cl substituents) likely has higher melting points due to stronger intermolecular forces (dipole-dipole, Cl···Cl contacts).

- 4MP4MBA (dual CH3 groups) may exhibit lower solubility in polar solvents compared to chloro-substituted analogs.

Implications of Structural Variations

The substituent-dependent dihedral angles and packing motifs in aryl benzoates have implications for:

- Material Science : Tighter packing (e.g., 4CP4CBA) may improve thermal stability in polymer matrices.

- Pharmaceutical Design : Chloro-substituted analogs (e.g., 4CP4MBA) could serve as lipophilic scaffolds for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.